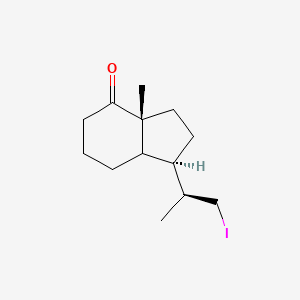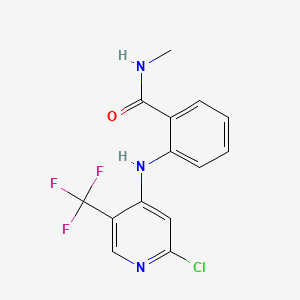
2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide
概述
描述
2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and an amide linkage to a methyl-substituted benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide typically involves a multi-step process:
Formation of the Pyridine Intermediate: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is synthesized through a halogenation reaction where pyridine is treated with chlorine and trifluoromethylating agents under controlled conditions.
Amidation Reaction: The pyridine intermediate is then reacted with N-methylbenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reagents are mixed and allowed to react under controlled temperature and pressure conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield by maintaining optimal reaction conditions throughout the process.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.
Oxidation and Reduction: The amide group can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.
Oxidation Products: Oxidized forms of the amide group, potentially forming nitriles or carboxylic acids.
Hydrolysis Products: N-methylbenzamide and 2-chloro-5-(trifluoromethyl)pyridine.
科学研究应用
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers and other materials to impart specific chemical properties.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Molecular Probes: Utilized in biochemical assays to study protein-ligand interactions.
Medicine
Pharmaceutical Development: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical stability and reactivity.
Chemical Manufacturing: Employed in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its function by forming stable complexes. This interaction can disrupt normal biological pathways, leading to the desired therapeutic or biochemical effect.
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine core but lacks the amide linkage.
N-Methylbenzamide: Contains the benzamide structure but without the pyridine substitution.
Trifluoromethylated Benzamides: Compounds with similar trifluoromethyl groups but different aromatic substitutions.
Uniqueness
2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide is unique due to the combination of its trifluoromethylated pyridine and N-methylbenzamide moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
属性
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c1-19-13(22)8-4-2-3-5-10(8)21-11-6-12(15)20-7-9(11)14(16,17)18/h2-7H,1H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDAPDVJFOJWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid](/img/structure/B590292.png)
![5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide](/img/structure/B590293.png)
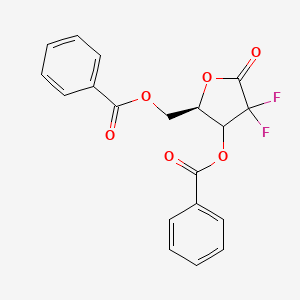
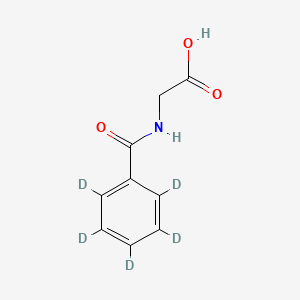
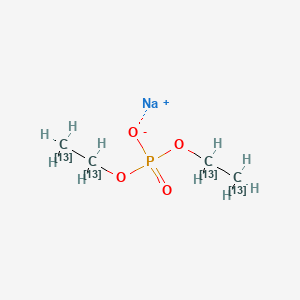
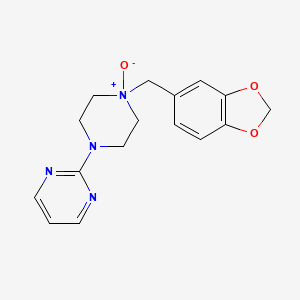

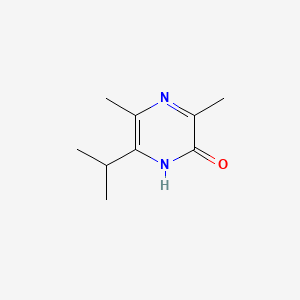
![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)

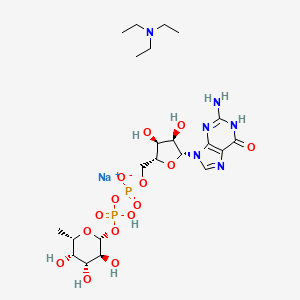
![Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate](/img/structure/B590307.png)
